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molecular formula C11H14O2 B8468017 4-Allyloxyphenethyl alcohol

4-Allyloxyphenethyl alcohol

Cat. No. B8468017
M. Wt: 178.23 g/mol
InChI Key: MVYZQRZXZMUVKW-UHFFFAOYSA-N
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Patent
US04652563

Procedure details

2-(4-Hydroxyphenyl)ethanol (100 g), anhydrous potassium carbonate (100 g) and allyl bromide (98 g) were refluxed with stirring for 17 hours. The mixture was cooled, filtered (washing through with acetone) and evaporated under reduced pressure to give an oily residue. This residue was dissolved in diethyl ether, washed with aqueous sodium hydroxide, washed with saturated brine, dried (MgSO4) and evaporated in vacuo to afford an oil. This was chromatographed on a silica gel column using dichloromethane to afford 2-(4-allyloxyphenyl)ethanol (78 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[CH:18]=[CH2:19]>C(OCC)C>[CH2:19]([O:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][CH:3]=1)[CH:18]=[CH2:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCO
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
98 g
Type
reactant
Smiles
C(C=C)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
(washing through with acetone)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oily residue
WASH
Type
WASH
Details
washed with aqueous sodium hydroxide
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an oil
CUSTOM
Type
CUSTOM
Details
This was chromatographed on a silica gel column

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C=C)OC1=CC=C(C=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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